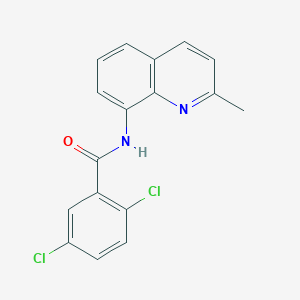
3-Bromo-5-phenylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-phenylpyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family This compound is characterized by a bromine atom at the third position and a phenyl group at the fifth position of the pyrazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenylpyrazin-2(1H)-one typically involves the bromination of 5-phenylpyrazin-2(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-phenylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazinone ring can be oxidized to form corresponding pyrazine derivatives.
Reduction Reactions: The compound can be reduced to form 3-amino-5-phenylpyrazin-2(1H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Major Products Formed
Substitution Reactions: Products include 3-azido-5-phenylpyrazin-2(1H)-one, 3-thio-5-phenylpyrazin-2(1H)-one, and 3-alkoxy-5-phenylpyrazin-2(1H)-one.
Oxidation Reactions: Products include 3-bromo-5-phenylpyrazine-2,3-dione.
Reduction Reactions: Products include 3-amino-5-phenylpyrazin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-phenylpyrazin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-phenylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the phenyl group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5-phenylpyrazin-2(1H)-one
- 3-Iodo-5-phenylpyrazin-2(1H)-one
- 3-Methyl-5-phenylpyrazin-2(1H)-one
Uniqueness
3-Bromo-5-phenylpyrazin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or substituted derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
67602-02-2 |
|---|---|
Molekularformel |
C10H7BrN2O |
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
3-bromo-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-9-10(14)12-6-8(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
InChI-Schlüssel |
HLVSDKPLSJGCPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


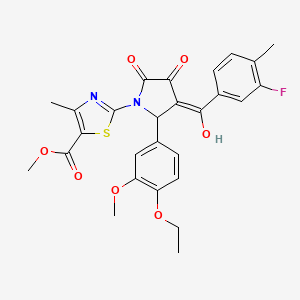
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
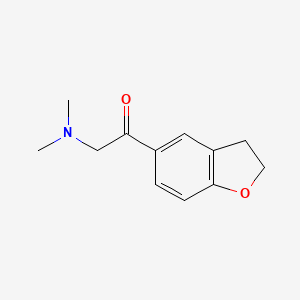
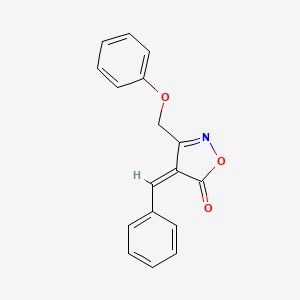
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
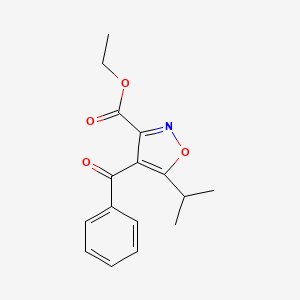
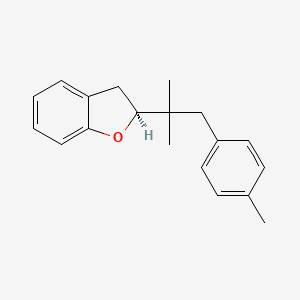

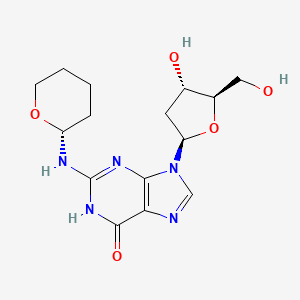
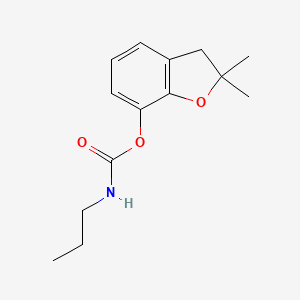
![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)

